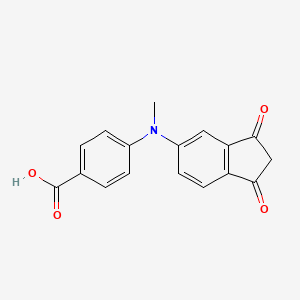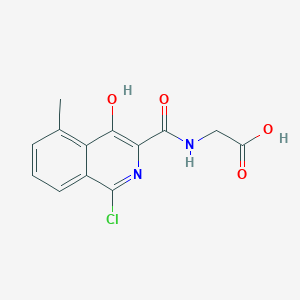
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a chloro group, a hydroxy group, and a carboxamido group attached to the isoquinoline ring, along with an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-4-hydroxy-5-methylisoquinoline with chloroacetic acid in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the carboxamido group, followed by the addition of the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize side reactions. The product is then purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(1-Chloro-4-oxo-5-methylisoquinoline-3-carboxamido)acetic acid.
Reduction: Formation of 2-(4-Hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups play a crucial role in its binding affinity to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid can be compared with other similar compounds, such as:
2-(1-Chloro-4-hydroxyisoquinoline-3-carboxamido)acetic acid: Lacks the methyl group at the 5-position.
2-(1-Chloro-5-methylisoquinoline-3-carboxamido)acetic acid: Lacks the hydroxy group at the 4-position.
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)propionic acid: Contains a propionic acid moiety instead of an acetic acid moiety.
属性
分子式 |
C13H11ClN2O4 |
|---|---|
分子量 |
294.69 g/mol |
IUPAC 名称 |
2-[(1-chloro-4-hydroxy-5-methylisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H11ClN2O4/c1-6-3-2-4-7-9(6)11(19)10(16-12(7)14)13(20)15-5-8(17)18/h2-4,19H,5H2,1H3,(H,15,20)(H,17,18) |
InChI 键 |
CJOMJHDOQCDEGG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=NC(=C2O)C(=O)NCC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran](/img/structure/B15063422.png)

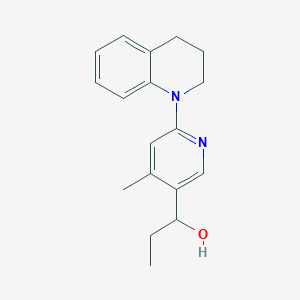
![3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine](/img/structure/B15063446.png)
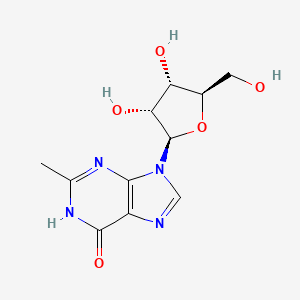
![8-Nitroindolo[1,2-b]isoquinoline-6,12-dione](/img/structure/B15063462.png)
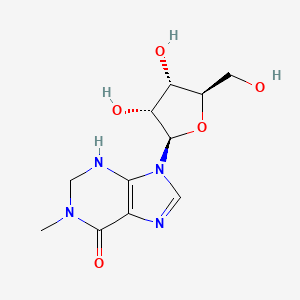

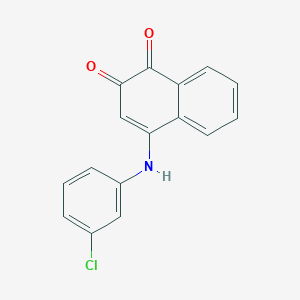


![4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide](/img/structure/B15063508.png)

